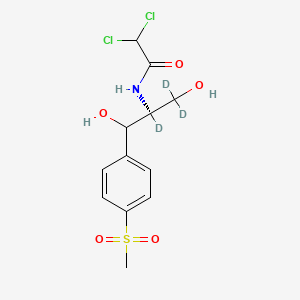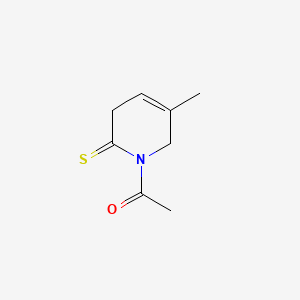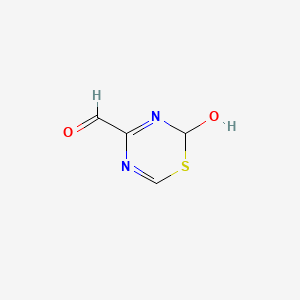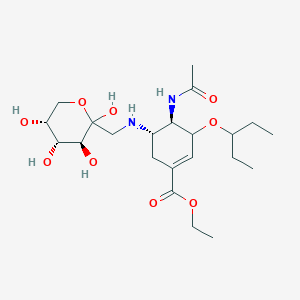
alpha-D-glucose-1,2-((13)C2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose-1,2-13C2: is a stable isotope-labeled compound of glucose, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties, which allow for detailed metabolic and biochemical studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-1,2-13C2 typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of glucose. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotope.
Industrial Production Methods: Industrial production of D-Glucose-1,2-13C2 involves large-scale synthesis using labeled carbon sources. The process requires stringent quality control to achieve high isotopic purity and yield. Companies like Sigma-Aldrich and Cambridge Isotope Laboratories are known for producing high-quality labeled glucose .
化学反応の分析
Types of Reactions: D-Glucose-1,2-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion to gluconic acid or glucuronic acid.
Reduction: Formation of sorbitol.
Substitution: Formation of glucose derivatives through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include bromine water and nitric acid.
Reduction: Sodium borohydride is often used.
Substitution: Various reagents depending on the desired derivative.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Various glucose derivatives
科学的研究の応用
Chemistry: D-Glucose-1,2-13C2 is used in metabolic studies to trace the pathways of glucose metabolism. It helps in understanding the dynamics of glucose utilization and storage.
Biology: In biological research, this compound is used to study cellular metabolism and the role of glucose in various biological processes. It is particularly useful in studying cancer metabolism and the pentose phosphate pathway .
Medicine: In medical research, D-Glucose-1,2-13C2 is used in diagnostic imaging and metabolic profiling. It helps in understanding diseases like diabetes and cancer by providing insights into glucose metabolism .
Industry: Industrially, this compound is used in the production of labeled biomolecules for research and development purposes .
作用機序
D-Glucose-1,2-13C2 exerts its effects by participating in metabolic pathways similar to regular glucose. The incorporation of carbon-13 allows for the tracking of glucose molecules through various biochemical processes. This helps in identifying metabolic fluxes and understanding the role of glucose in cellular functions .
類似化合物との比較
D-Glucose-1-13C: Labeled at the first carbon position.
D-Glucose-6-13C: Labeled at the sixth carbon position.
D-Glucose-13C6: Labeled at all six carbon positions.
Uniqueness: D-Glucose-1,2-13C2 is unique due to its dual labeling at the first and second carbon positions. This dual labeling provides more detailed information about the metabolic pathways involving these specific carbon atoms, making it particularly useful in studies of glycolysis and the pentose phosphate pathway .
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.14 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)(2,3-13C2)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i5+1,6+1 |
InChIキー |
WQZGKKKJIJFFOK-IMIAXGQVSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([13C@H]([13C@H](O1)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)
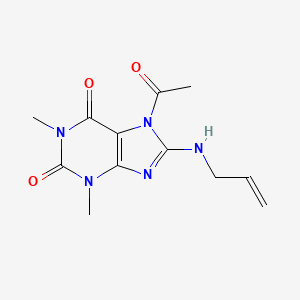
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
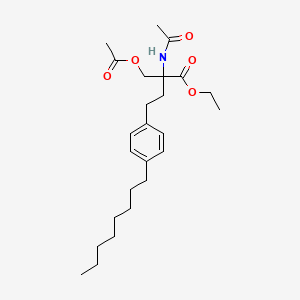
![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
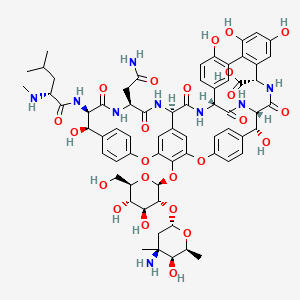
![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)
